BDP TR azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

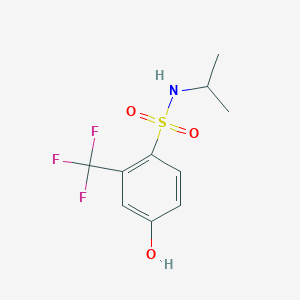

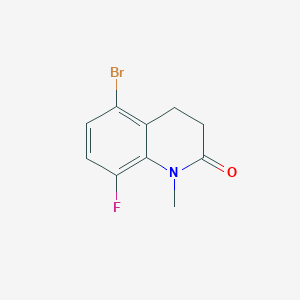

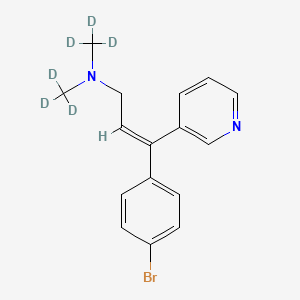

BDP TR azide is a compound used in click chemistry, specifically for copper-catalyzed and copper-free click chemistry labeling. It is a bright red-emitting fluorophore based on the borondipyrromethene scaffold. This compound is an alternative to the rhodamine dye ROX and Texas Red, known for its high brightness, photostability, and resistance to oxidation .

Métodos De Preparación

BDP TR azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the borondipyrromethene scaffold. The synthetic route typically involves the following steps:

Formation of the borondipyrromethene core: This involves the reaction of pyrrole with a boron-containing reagent to form the borondipyrromethene core.

Introduction of aryl substituents: Aryl groups are introduced to the borondipyrromethene core to match its absorption and emission properties to the ROX/Texas Red channel.

Análisis De Reacciones Químicas

BDP TR azide undergoes several types of chemical reactions, primarily involving its azide group:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the reaction of the azide group with an alkyne in the presence of a copper catalyst to form a triazole ring.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst

Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC, and DBCO or BCN for SPAAC. The major products formed from these reactions are triazole derivatives .

Aplicaciones Científicas De Investigación

BDP TR azide has a wide range of scientific research applications, including:

Chemistry: It is used in click chemistry for the labeling and conjugation of biomolecules.

Biology: It is used as a fluorescent probe in fluorescence microscopy and fluorescence polarization assays.

Medicine: It is used in the development of diagnostic tools and imaging agents.

Industry: It is used in the development of fluorescent dyes and probes for various industrial applications

Mecanismo De Acción

The mechanism of action of BDP TR azide involves its azide group, which readily undergoes click chemistry reactions with alkynes, DBCO, and BCN. The azide group reacts with these molecules to form stable triazole rings, which can be used for labeling and conjugation purposes. The borondipyrromethene scaffold provides the compound with its bright red fluorescence, making it suitable for use as a fluorescent probe .

Comparación Con Compuestos Similares

BDP TR azide is unique compared to other similar compounds due to its high brightness, photostability, and resistance to oxidation. Similar compounds include:

ROX (Rhodamine X): A rhodamine dye known for its bright fluorescence but prone to oxidation.

Texas Red: Another rhodamine dye with similar properties to ROX but also prone to oxidation.

BDP TR alkyne: A similar compound with an alkyne group instead of an azide group, used for click chemistry reactions

This compound stands out due to its resilience to oxidants and its suitability for both copper-catalyzed and copper-free click chemistry reactions .

Propiedades

Fórmula molecular |

C24H21BF2N6O2S |

|---|---|

Peso molecular |

506.3 g/mol |

Nombre IUPAC |

N-(3-azidopropyl)-2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetamide |

InChI |

InChI=1S/C24H21BF2N6O2S/c26-25(27)32-18(15-19-7-11-22(33(19)25)23-3-1-14-36-23)6-10-21(32)17-4-8-20(9-5-17)35-16-24(34)29-12-2-13-30-31-28/h1,3-11,14-15H,2,12-13,16H2,(H,29,34) |

Clave InChI |

BRVIFVBXLZHAEK-UHFFFAOYSA-N |

SMILES canónico |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)